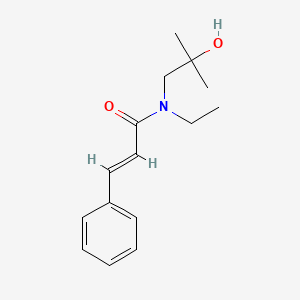
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxy-methylpropyl group, and a phenylacrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide typically involves the reaction of 3-phenylacrylic acid with N-ethyl-N-(2-hydroxy-2-methylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification and isolation of the product can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of n-Ethyl-N-(2-oxo-2-methylpropyl)-3-phenylacrylamide.
Reduction: Formation of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylamine.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
科学的研究の応用
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxy and amide groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules, thereby influencing their function.
類似化合物との比較
Similar Compounds
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)benzamide
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-methylacrylamide
Uniqueness
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide is unique due to the presence of the phenylacrylamide moiety, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds. Additionally, the combination of the ethyl, hydroxy-methylpropyl, and phenylacrylamide groups provides a unique set of functionalities that can be exploited in various applications.
特性
IUPAC Name |
(E)-N-ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-16(12-15(2,3)18)14(17)11-10-13-8-6-5-7-9-13/h5-11,18H,4,12H2,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALTHPJZIJCJD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)(C)O)C(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(C)(C)O)C(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
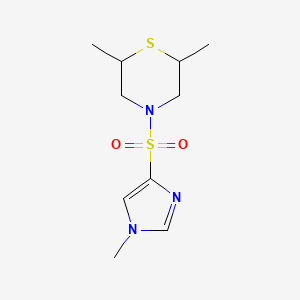
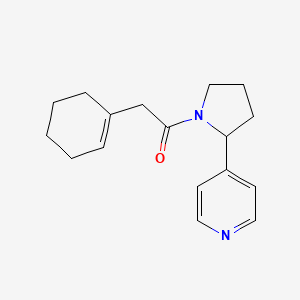
![1-[4-(2,3-Dihydro-1-benzofuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7612428.png)
![4-[2-[[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]amino]ethyl]benzoic acid](/img/structure/B7612434.png)
![1-(1,2-Dimethylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7612447.png)
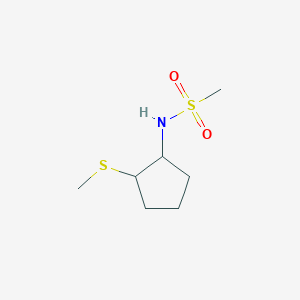
![N-[3-(2,4-dimethylpiperazin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7612462.png)
![2-cyclopentyloxy-N-[4-(2,6-dioxopiperidin-1-yl)phenyl]acetamide](/img/structure/B7612471.png)
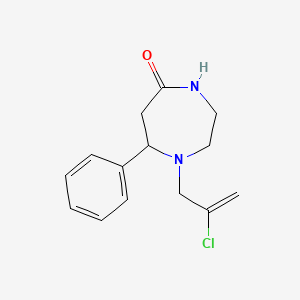
![N-methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7612481.png)
![2-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]acetonitrile](/img/structure/B7612485.png)
![2-(1-Methylimidazol-4-yl)sulfonyl-2-azaspiro[4.5]decane](/img/structure/B7612498.png)
![7-(Naphthalen-1-ylmethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B7612500.png)
![2-Methylsulfonyl-2-azaspiro[4.5]decane](/img/structure/B7612508.png)
